5-Styryl-1H-tetrazole
Overview
Description
5-Styryl-1H-tetrazole: is a synthetic organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The styryl group attached to the tetrazole ring enhances its chemical properties, making it a valuable compound in various scientific fields .
Mechanism of Action
Target of Action
5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles . Tetrazoles, particularly 5-substituted 1H-tetrazoles, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They are known to interact with various targets, including the CSNK2A1 receptor , and have shown potential in inhibiting the tyrosinase enzyme .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. For instance, molecular docking studies with the CSNK2A1 receptor have shown that tetrazole derivatives can bind to this receptor with significant binding energy . This interaction can lead to changes in the receptor’s activity, potentially influencing various cellular processes.
Biochemical Pathways
Tetrazoles are known to affect various biochemical processes due to their ability to act as bioisosteres for carboxylic acids . They can participate in various reactions and form stable metallic compounds and molecular complexes
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability . They are resistant to biological degradation, which can enhance their bioavailability and reduce the side effects of drugs .
Result of Action
The result of this compound’s action can vary depending on its specific targets. For instance, it has shown cytotoxic activity against certain cancer cell lines, suggesting potential antitumor effects . It has also demonstrated antioxidant properties , and its derivatives have shown efficacy in inhibiting the tyrosinase enzyme .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its thermal decomposition process has been studied, revealing that it begins with a ring-opening reaction of the tetrazole ring . This suggests that temperature can influence its stability and efficacy. Other factors, such as pH and the presence of other chemical compounds, may also affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Styryl-1H-tetrazole typically involves a [2+3] cycloaddition reaction between an organic nitrile and sodium azide. This reaction can be catalyzed by various agents, including zinc salts, copper triflates, and nickel oxide nanoparticles . The reaction is often carried out in solvents like dimethylformamide (DMF) or polyethylene glycol (PEG) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. For instance, a polymer-supported triorganotin azide can react with organic nitriles in a packed bed reactor, ensuring low tin residue in the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Styryl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the styryl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of catalysts like zinc chloride.
Major Products:
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: 5-Styryl-1H-tetrazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a ligand in coordination chemistry, forming stable complexes with metals .
Medicine: The compound is explored for its potential as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and activity of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the synthesis of high-energy materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
- 5-Phenyl-1H-tetrazole
- 5-Methyl-1H-tetrazole
- 5-Benzyl-1H-tetrazole
Comparison: 5-Styryl-1H-tetrazole is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties compared to other 5-substituted tetrazoles. This uniqueness makes it a valuable compound in various applications, particularly in drug design and material science .
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGCMNTYAEAHI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420988 | |
Record name | 5-Styryl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220429-71-0 | |
Record name | 5-Styryl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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